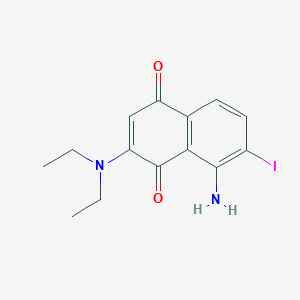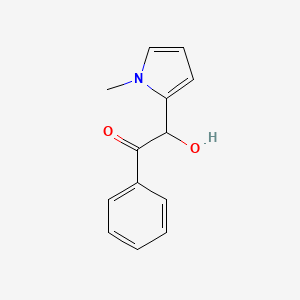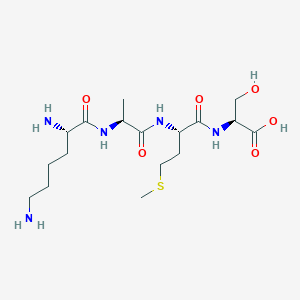![molecular formula C16H23Cl2N5Si B12539240 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12539240.png)
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, azido, and dichloro substituents, as well as a tris(1-methylethyl)silyl group
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of Azido and Dichloro Groups: The azido and dichloro substituents are introduced through nucleophilic substitution reactions, often using azide salts and chlorinating agents.
Attachment of the Tris(1-methylethyl)silyl Group: The final step involves the silylation of the compound using tris(1-methylethyl)silyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The azido and dichloro groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding hydroxyl derivative.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide).
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological processes, particularly in the development of inhibitors for specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The dichloro groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The silyl group can be hydrolyzed, releasing the active pyrrolo[2,3-b]pyridine core, which can interact with biological targets such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: This compound lacks the azido, dichloro, and silyl groups, making it less reactive in certain chemical reactions.
1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]-: This compound has fluorine substituents instead of chlorine, which can affect its reactivity and biological activity.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds have a different core structure, which can lead to different reactivity and applications.
The unique combination of azido, dichloro, and silyl groups in 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- makes it particularly versatile and useful in various scientific applications.
Propriétés
Formule moléculaire |
C16H23Cl2N5Si |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
(5-azido-4,6-dichloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C16H23Cl2N5Si/c1-9(2)24(10(3)4,11(5)6)23-8-7-12-13(17)14(21-22-19)15(18)20-16(12)23/h7-11H,1-6H3 |
Clé InChI |
HHXWZBJNZVMZTM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=C(N=C21)Cl)N=[N+]=[N-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one](/img/structure/B12539162.png)





![N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide](/img/structure/B12539197.png)




![1,3,6-Triazabicyclo[4.2.1]nonane](/img/structure/B12539219.png)

![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylimidazo[1,2-a]pyridine)](/img/structure/B12539230.png)
